Enpp-1-IN-16

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

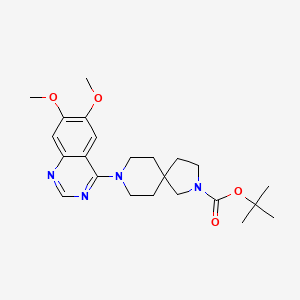

Structure

3D Structure

属性

分子式 |

C23H32N4O4 |

|---|---|

分子量 |

428.5 g/mol |

IUPAC 名称 |

tert-butyl 8-(6,7-dimethoxyquinazolin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate |

InChI |

InChI=1S/C23H32N4O4/c1-22(2,3)31-21(28)27-11-8-23(14-27)6-9-26(10-7-23)20-16-12-18(29-4)19(30-5)13-17(16)24-15-25-20/h12-13,15H,6-11,14H2,1-5H3 |

InChI 键 |

USKNLBGKOOFYMG-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC |

产品来源 |

United States |

Foundational & Exploratory

The Role of Enpp-1-IN-16 in STING Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Enpp-1-IN-16, a novel inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), in the activation of the Stimulator of Interferon Genes (STING) pathway. ENPP1 is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system, through its hydrolysis of the second messenger cyclic GMP-AMP (cGAMP). By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, thereby amplifying STING signaling and promoting downstream anti-tumor and anti-viral immune responses. This document summarizes the mechanism of action, quantitative data, and relevant experimental protocols for this compound, providing a comprehensive resource for researchers in immunology and drug development.

Introduction to the cGAS-STING Pathway and the Role of ENPP1

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections as well as cellular damage and cancer. Upon binding to dsDNA, cGAS catalyzes the synthesis of the cyclic dinucleotide 2’3′-cyclic GMP-AMP (cGAMP). cGAMP then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum membrane.

Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade initiates a robust anti-viral and anti-tumor immune response.

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that functions as a key negative regulator of the STING pathway. Its primary role in this context is the hydrolysis of extracellular cGAMP, effectively dampening the paracrine signaling that can alert neighboring cells to a threat. By degrading cGAMP, ENPP1 limits the activation of the STING pathway, which can be exploited by tumors to evade immune surveillance.

This compound: A Novel ENPP1 Inhibitor

This compound, also identified as "compound 54" in patent literature, is a potent and selective inhibitor of ENPP1. It belongs to a class of imino sulfanone-based inhibitors designed to block the catalytic activity of ENPP1. By inhibiting ENPP1, this compound prevents the breakdown of extracellular cGAMP, leading to its accumulation and subsequent activation of the STING pathway in surrounding immune and stromal cells. This targeted inhibition makes this compound a promising candidate for cancer immunotherapy and the treatment of other conditions where STING activation is beneficial.

Mechanism of Action

The proposed mechanism of action for this compound involves the following steps:

-

Binding to ENPP1: this compound binds to the active site of the ENPP1 enzyme.

-

Inhibition of cGAMP Hydrolysis: This binding event blocks the access of the natural substrate, cGAMP, to the catalytic domain of ENPP1, preventing its hydrolysis into AMP and GMP.

-

Accumulation of Extracellular cGAMP: The inhibition of ENPP1 leads to an increase in the concentration of extracellular cGAMP in the tumor microenvironment or sites of infection.

-

STING Pathway Activation: Elevated extracellular cGAMP is taken up by nearby cells, where it binds to and activates the STING protein.

-

Downstream Immune Activation: STING activation triggers the TBK1-IRF3 signaling axis, leading to the production of type I interferons and other cytokines, which in turn recruit and activate immune cells such as T cells and natural killer (NK) cells to mount an anti-tumor or anti-viral response.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound (compound 54) from the patent document WO2021225969A1.

| Parameter | Value | Assay Description |

| ENPP1 Inhibition (IC50) | 1 - 10 nM | Biochemical assay measuring the concentration of the inhibitor required to reduce the enzymatic activity of ENPP1 by 50%. |

Note: The patent provides a range for the IC50 value. Further specific data from published research is needed for a precise value.

Experimental Protocols

This section details the general methodologies used to characterize ENPP1 inhibitors like this compound.

ENPP1 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.

Materials:

-

Recombinant human ENPP1 enzyme

-

Substrate: A suitable fluorogenic or chromogenic substrate for ENPP1 (e.g., p-nitrophenyl 5’-thymidine monophosphate (p-NPP) or a fluorescently labeled ATP analog). Alternatively, cGAMP can be used as a substrate, and its depletion or the formation of AMP/GMP can be measured by methods like HPLC-MS.

-

Assay Buffer: Tris-HCl buffer (pH 9.0) containing CaCl2, MgCl2, and ZnCl2.

-

Test compound (this compound) at various concentrations.

-

96-well microplate.

-

Microplate reader (spectrophotometer or fluorometer).

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add the ENPP1 enzyme to the wells of the microplate.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like NaOH if using p-NPP).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular STING Activation Assay

This assay measures the ability of an ENPP1 inhibitor to activate the STING pathway in a cellular context.

Materials:

-

A suitable cell line expressing ENPP1 and the STING pathway components (e.g., THP-1 monocytes, which can be differentiated into macrophages).

-

Exogenous cGAMP.

-

Test compound (this compound).

-

Cell culture medium and supplements.

-

Reagents for quantifying IFN-β (e.g., ELISA kit or qPCR primers and probes for IFNB1 mRNA).

-

Lysis buffer for RNA extraction or protein analysis.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere or stabilize.

-

Treat the cells with various concentrations of this compound or vehicle control for a short pre-incubation period.

-

Add a sub-optimal concentration of exogenous cGAMP to the cell culture medium. The concentration should be one that induces a low to moderate STING response on its own.

-

Incubate the cells for a specified time (e.g., 4-24 hours).

-

Harvest the cell culture supernatant to measure secreted IFN-β protein by ELISA.

-

Alternatively, lyse the cells to extract total RNA.

-

Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the mRNA expression levels of STING target genes, such as IFNB1, CXCL10, and ISG15.

-

Analyze the data to determine the fold-change in IFN-β production or gene expression in the presence of this compound and cGAMP compared to cGAMP alone.

Visualizations

Signaling Pathway Diagram

Caption: STING pathway activation and ENPP1 inhibition.

Experimental Workflow Diagram

Caption: Cellular STING activation assay workflow.

Conclusion

This compound represents a promising therapeutic agent that leverages the intricate biology of the cGAS-STING pathway. By inhibiting ENPP1, it effectively removes a critical brake on innate immunity, allowing for a more robust and sustained anti-tumor or anti-viral response. The data, although preliminary, suggests high potency. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel ENPP1 inhibitors. Continued research in this area is crucial for the development of new immunotherapies that can benefit a wider range of patients.

Enpp-1-IN-16 and its Effect on cGAMP Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key metalloenzyme that plays a critical role in various physiological and pathological processes. It is the primary hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and a subsequent innate immune response. The hydrolysis of cGAMP by ENPP1 to AMP and GMP effectively dampens this immune signaling cascade.[1] This function has positioned ENPP1 as a significant therapeutic target in oncology, with ENPP1 inhibitors being investigated for their potential to enhance anti-tumor immunity.[2] Enpp-1-IN-16 is a small molecule inhibitor of ENPP1. This technical guide provides an in-depth overview of the effect of ENPP1 inhibition, using available data for potent inhibitors as a surrogate for this compound, on cGAMP hydrolysis, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on ENPP1 Inhibition

Table 1: Inhibitory Potency (IC50) of Small Molecule Inhibitors against ENPP1-mediated cGAMP Hydrolysis

| Inhibitor | IC50 (nM) | Assay Method | Reference |

| STF-1084 | 149 ± 20 | cGAMP-Luciferase Assay | [3] |

| QS1 | 1590 ± 70 | cGAMP-Luciferase Assay | [3] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.

Table 2: Kinetic Parameters of cGAMP Hydrolysis by ENPP1

| Substrate | Km (µM) | kcat (s-1) | Reference |

| 2'3'-cGAMP | 15 | 4 | [4] |

| ATP | 20 | 12 | [4] |

Note: Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme active site per unit time.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of compounds like this compound on ENPP1-mediated cGAMP hydrolysis.

Protocol 1: Radiolabeled cGAMP Hydrolysis Assay using Thin-Layer Chromatography (TLC)

This protocol is a standard method for directly measuring the enzymatic degradation of cGAMP by ENPP1.

1. Materials and Reagents:

-

Recombinant human ENPP1

-

[α-32P]-GTP and ATP

-

Purified cGAMP synthase (cGAS)

-

This compound or other ENPP1 inhibitors

-

Reaction Buffer: 100 mM Tris-HCl (pH 9.0), 150 mM NaCl, 500 µM CaCl2, 10 µM ZnCl2

-

TLC plates (e.g., Silica Gel 60 F254)

-

Developing Solvent: 1 M ammonium acetate, pH 3.8

-

Phosphorimager system

2. Synthesis of [32P]-cGAMP:

-

Incubate purified cGAS with [α-32P]-GTP and unlabeled ATP in the presence of herring testis DNA.

-

Purify the resulting [32P]-cGAMP using reverse-phase high-performance liquid chromatography (HPLC).

3. ENPP1 Hydrolysis Reaction:

-

Prepare a reaction mixture containing 1-10 nM of recombinant ENPP1 in the reaction buffer.

-

Add varying concentrations of this compound (or a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 1-5 µM of [32P]-cGAMP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

4. TLC Analysis:

-

Stop the reaction by adding EDTA to a final concentration of 50 mM.

-

Spot a small volume of the reaction mixture onto a TLC plate.

-

Develop the TLC plate using the developing solvent.

-

Dry the plate and expose it to a phosphor screen.

-

Visualize and quantify the separated [32P]-cGAMP and the hydrolyzed product ([32P]-GMP) using a phosphorimager.

5. Data Analysis:

-

Calculate the percentage of cGAMP hydrolysis for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based cGAMP Hydrolysis Assay

This high-throughput screening-compatible assay measures the production of AMP, a product of cGAMP hydrolysis.

1. Materials and Reagents:

-

Recombinant human ENPP1

-

2'3'-cGAMP

-

This compound or other ENPP1 inhibitors

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij-35

-

Commercially available AMP detection kit (e.g., AMP-Glo™ Assay)

-

White, opaque 96-well or 384-well plates

-

Luminometer

2. ENPP1 Inhibition Assay:

-

Add assay buffer, ENPP1, and varying concentrations of this compound to the wells of the microplate.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding cGAMP to a final concentration near its Km value.

-

Incubate for 60 minutes at room temperature.

3. AMP Detection:

-

Stop the enzymatic reaction and detect the generated AMP according to the manufacturer's instructions for the AMP detection kit. This typically involves a series of enzymatic reactions that convert AMP to ATP, which is then quantified using a luciferase-luciferin reaction.

4. Data Analysis:

-

Measure the luminescence signal using a luminometer.

-

Calculate the percentage of inhibition based on the luminescence signal relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC50 value as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to ENPP1 and cGAMP hydrolysis.

Caption: cGAS-STING signaling pathway and the role of ENPP1.

References

- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Function of ENPP1 Inhibition in Soft Tissue Calcification Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in the regulation of extracellular pyrophosphate (PPi) levels, a key inhibitor of mineralization. Dysregulation of ENPP1 function is strongly associated with several debilitating soft tissue calcification disorders, including Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2). These conditions are characterized by pathological calcium phosphate deposition in arteries, joints, and other soft tissues. While the investigational compound "Enpp-1-IN-16" is not documented in publicly available scientific literature, this guide will delve into the core principles of ENPP1 inhibition as a therapeutic strategy for these disorders. We will utilize data from representative, well-characterized ENPP1 inhibitors to illustrate the mechanism of action, experimental evaluation, and therapeutic potential of this drug class.

Introduction: ENPP1 and its Role in Mineralization

ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi)[1][2][3]. PPi is a potent endogenous inhibitor of hydroxyapatite crystal formation and growth, the mineral component of bone that pathologically deposits in soft tissues during calcification[1][4][5].

In healthy individuals, a balanced PPi/Pi ratio prevents ectopic calcification. However, loss-of-function mutations in the ENPP1 gene lead to critically low levels of extracellular PPi, resulting in uncontrolled mineralization of soft tissues[1][2][6]. This forms the rationale for targeting the ENPP1 pathway to treat calcification disorders. While enzyme replacement therapy with recombinant ENPP1 is one approach being explored, small molecule inhibitors of ENPP1 are also of significant interest, particularly in contexts where ENPP1 may be overactive or where modulation of its activity is desired[7][8].

Mechanism of Action of ENPP1 Inhibitors in Soft Tissue Calcification

It is important to note that the primary therapeutic strategy for ENPP1-deficiency-related calcification is enzyme replacement to restore PPi levels[7][8]. However, the role of ENPP1 inhibitors in this specific context is counterintuitive, as inhibiting an already deficient enzyme would not be beneficial.

The therapeutic interest in ENPP1 inhibitors primarily lies in cancer immunotherapy, where they prevent the degradation of the immune-stimulating molecule cGAMP[9][10][11][12]. Nevertheless, the study of these inhibitors provides invaluable tools to understand the enzymatic function of ENPP1 and its role in mineralization. For the purpose of this technical guide, we will discuss the function of these inhibitors in the broader context of modulating ENPP1 activity. In some theoretical scenarios of soft tissue calcification driven by excessive ENPP1 activity (which is not the case in GACI), inhibitors could play a role.

The primary function of an ENPP1 inhibitor is to block the active site of the enzyme, preventing it from hydrolyzing its substrates, including ATP. This leads to a decrease in the production of PPi.

Quantitative Data for Representative ENPP1 Inhibitors

Due to the lack of public data on "this compound," the following tables summarize quantitative data for other known ENPP1 inhibitors. This data is crucial for understanding the potency and selectivity required for a clinically relevant molecule.

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

| Compound Name | IC50 (µM) | Assay Conditions | Reference |

| ENPP1 Inhibitor C | 0.26 | Cell-free assay | [13] |

| Polyoxometalate [TiW11CoO40]8− | 0.00146 (Ki) | Human soluble enzyme | [14] |

| Reactive Blue 2 | 0.141 (Ki) | Human soluble enzyme | [14] |

| Quinazoline derivative | 0.215 (Ki) | Human soluble enzyme | [14] |

| Suramin | 0.780 (Ki) | Human soluble enzyme | [14] |

Table 2: Selectivity Profile of ENPP1 Inhibitor C

| Enzyme | Inhibition at 10 µM |

| ENPP1 | Yes |

| ENPP2 | No |

| ENPP3 | No |

| ENPP4 | No |

| ENPP5 | No |

| ENPP6 | No |

| ENPP7 | No |

| [13] |

Experimental Protocols

The evaluation of ENPP1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and functional effects.

In Vitro ENPP1 Enzyme Activity Assay (Inhibitor Screening)

This protocol is a generalized method for determining the IC50 of a test compound against ENPP1.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.

Materials:

-

Recombinant human ENPP1 enzyme

-

ENPP1 substrate (e.g., p-nitrophenyl-5'-TMP (p-NPTMP) or a fluorescent probe)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2 and ZnCl2)

-

Test inhibitor compound (e.g., this compound) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

-

In a 96-well plate, add the recombinant ENPP1 enzyme to each well.

-

Add the different concentrations of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the ENPP1 substrate to each well.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based ENPP1 Activity Assay

This protocol assesses the ability of an inhibitor to penetrate cells and inhibit ENPP1 activity in a more physiologically relevant environment.

Objective: To measure the inhibition of endogenous or overexpressed ENPP1 in a cellular context.

Materials:

-

A cell line with detectable ENPP1 activity (e.g., MDA-MB-231 human breast cancer cells or C6 rat glioma cells)[13].

-

Cell culture medium and supplements

-

Test inhibitor compound

-

A cell-permeable ENPP1 substrate or a method to measure extracellular PPi.

-

Cell lysis buffer (if measuring intracellular targets)

-

96-well cell culture plate

-

Plate reader or other detection system

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere and grow overnight.

-

Treat the cells with various concentrations of the test inhibitor for a defined period.

-

Add the cell-permeable substrate to the wells.

-

Incubate for a specific time to allow for substrate conversion.

-

Measure the signal (e.g., fluorescence) generated from the product of the enzymatic reaction.

-

Alternatively, collect the cell culture supernatant to measure changes in extracellular PPi levels using a commercially available kit.

-

Normalize the signal to cell viability (e.g., using an MTT or CellTiter-Glo assay).

-

Calculate the percentage of inhibition for each concentration and determine the cellular IC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.

Caption: The ENPP1 signaling pathway in soft tissue calcification.

Caption: A typical experimental workflow for the evaluation of an ENPP1 inhibitor.

Conclusion and Future Directions

The inhibition of ENPP1 presents a complex but potentially valuable therapeutic strategy. While the primary application of ENPP1 inhibitors is currently focused on oncology, the deep understanding of their mechanism of action is crucial for the broader field of purinergic signaling and mineralization disorders. The development of potent and selective ENPP1 inhibitors, as exemplified by compounds with nanomolar to low micromolar IC50 values, provides researchers with powerful tools to dissect the role of ENPP1 in both health and disease.

For soft tissue calcification disorders stemming from ENPP1 deficiency, the future lies in therapies that restore PPi levels, such as enzyme replacement. However, the continued development and characterization of ENPP1 inhibitors will be vital for understanding the nuances of ENPP1 biology and may hold therapeutic promise for other conditions where ENPP1 is pathologically overactive. Further research into compounds like "this compound," should they become publicly documented, will contribute to this growing body of knowledge and potentially open new avenues for therapeutic intervention.

References

- 1. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. ENPP1 variants in patients with GACI and PXE expand the clinical and genetic heterogeneity of heritable disorders of ectopic calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recombinant ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) decreases vascular calcification and prevents osteomalacia in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Future treatments for the arteriopathy of ectopic calcification disorders [frontiersin.org]

- 9. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. mdpi.com [mdpi.com]

Preliminary Studies on ENPP1 Inhibition in Chondrocalcinosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chondrocalcinosis, the pathological deposition of calcium pyrophosphate (CPP) crystals in articular cartilage, is a hallmark of calcium pyrophosphate deposition (CPPD) disease, a common inflammatory arthritis with limited therapeutic options. Recent genome-wide association studies (GWAS) have identified ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (ENPP1) as a key genetic risk factor and a promising therapeutic target.[1][2] ENPP1's enzymatic activity, which hydrolyzes extracellular adenosine triphosphate (ATP) to generate inorganic pyrophosphate (PPi), is a critical step in the formation of CPP crystals.[1][2][3] This technical guide summarizes the preliminary findings on the role of ENPP1 in chondrocalcinosis and explores the potential of ENPP1 inhibitors as a novel therapeutic strategy. It provides an overview of the underlying signaling pathways, quantitative data from preclinical studies on representative ENPP1 inhibitors, and detailed experimental protocols for in vitro and in vivo models relevant to the study of chondrocalcinosis.

The Role of ENPP1 in Chondrocalcinosis

Genetic studies have established a strong link between elevated ENPP1 expression and an increased risk of chondrocalcinosis.[1][2][4] ENPP1 is a transmembrane glycoprotein expressed on the surface of chondrocytes.[5] Its primary function in the context of chondrocalcinosis is the hydrolysis of extracellular ATP into adenosine monophosphate (AMP) and PPi.[1][3][6] An excess of extracellular PPi, in the presence of calcium ions, leads to the formation and deposition of CPP crystals within the articular cartilage.[1][2][3] This process is a central pathogenic event in CPPD disease.

The signaling pathway is initiated by the release of ATP from chondrocytes, which is mediated by the progressive ankylosis protein (ANKH).[3][7] Extracellular ATP then serves as a substrate for ENPP1, which catalyzes its conversion to PPi and AMP. The localized increase in PPi concentration drives the nucleation and growth of CPP crystals. This pathway highlights ENPP1 as a critical, druggable node for therapeutic intervention in chondrocalcinosis.

Preclinical Data on ENPP1 Inhibitors

While a specific inhibitor named "Enpp-1-IN-16" is not prominently documented in the context of chondrocalcinosis research, several selective ENPP1 inhibitors have been developed and investigated, demonstrating the therapeutic potential of targeting this enzyme. The following tables summarize the available quantitative data for two such inhibitors.

Table 1: In Vitro Efficacy of ENPP1 Inhibitors

| Inhibitor | Assay Type | Cell/Enzyme Source | IC50 | Reference |

| SK4A | Nucleotide pyrophosphatase activity | Human OA cartilage, chondrocytes, MVs | Not specified, but effective inhibition shown | [8] |

| ENPP1 inhibitor C | Cell-free enzymatic assay | Recombinant ENPP1 | 0.26 µM | [9] |

Table 2: Cellular Activity of ENPP1 Inhibitors

| Inhibitor | Cell Line | Concentration | Effect | Reference |

| SK4A | Cultured chondrocytes | Not specified | Reduced ATP-induced calcium deposition | [8] |

| ENPP1 inhibitor C | MDA-MB-231, C6 | 10 µM | Decreased ENPP1 activity | [9] |

Experimental Protocols

In Vitro Model of Chondrocalcinosis

This protocol describes an in vitro model using human articular chondrocytes to study CPP crystal formation and the effects of ENPP1 inhibitors.

Methodology:

-

Chondrocyte Isolation and Culture:

-

Obtain human articular cartilage from patients with osteoarthritis (OA) undergoing total knee arthroplasty, following institutional review board approval and informed consent.

-

Isolate chondrocytes by sequential enzymatic digestion with pronase and collagenase.

-

Culture the isolated chondrocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Use chondrocytes at early passages (P1-P3) for experiments, as ENPP1 expression can be lost in later passages.[8]

-

-

Induction of CPP Crystal Deposition:

-

Seed chondrocytes in multi-well plates and grow to confluence.

-

Induce CPP crystal formation by supplementing the culture medium with a source of phosphate and calcium, and by adding ATP (e.g., 100 µM) to serve as a substrate for ENPP1.

-

-

Treatment with ENPP1 Inhibitor:

-

Dissolve the ENPP1 inhibitor (e.g., SK4A) in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Add the inhibitor to the cell culture medium at various concentrations simultaneously with or prior to the induction of crystal formation.

-

-

Assessment of CPP Crystal Deposition:

-

After a defined incubation period (e.g., 5-7 days), wash the cell layers with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde.

-

Stain for calcium deposits using Alizarin Red S solution (2% in distilled water, pH 4.2) for 5 minutes.

-

Wash with distilled water to remove excess stain.

-

Visualize and quantify the stained area using light microscopy and image analysis software. For quantification, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

-

-

Measurement of ENPP1 Activity:

-

ENPP1 activity can be measured in whole cartilage tissue, cultured chondrocytes, or cartilage-derived matrix vesicles.

-

Colorimetric Assay: Use a chromogenic substrate such as p-nitrophenyl-5’-thymidine monophosphate (pNP-TMP). The hydrolysis of pNP-TMP by ENPP1 releases p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

-

HPLC Analysis: Measure the hydrolysis of ATP to AMP by separating and quantifying the nucleotides using high-performance liquid chromatography (HPLC).

-

In Vivo Model of Chondrocalcinosis

The Enpp1-/- mouse model provides a valuable tool for studying the in vivo consequences of altered ENPP1 function and the systemic effects of potential therapeutic agents.

References

- 1. medrxiv.org [medrxiv.org]

- 2. Genome-wide association study in chondrocalcinosis reveals ENPP1 as a candidate therapeutic target in calcium pyrophosphate deposition disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone Deacetylase Inhibitors Downregulate Calcium Pyrophosphate Crystal Formation in Human Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nucleotide pyrophosphatase/phosphodiesterase 1: implications for developing a calcium pyrophosphate deposition disease modifying drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for ENPP1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes. It functions by hydrolyzing extracellular nucleotides, such as adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] The hydrolysis of ATP by ENPP1 produces adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key inhibitor of bone and soft tissue mineralization.[2][4][5] Dysregulation of ENPP1 has been implicated in conditions like insulin resistance and aberrant calcification.[1][5][6]

More recently, ENPP1 has gained significant attention as a crucial negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway.[4][7][8][9] Cancer cells can produce and export cGAMP, which acts as an immunotransmitter to activate the anti-tumor STING pathway in host immune cells.[8][10] ENPP1 is the primary enzyme responsible for degrading extracellular cGAMP, thereby dampening this anti-cancer immune response.[7][8][11] This makes ENPP1 a compelling therapeutic target for cancer immunotherapy, with inhibitors aiming to enhance the STING-mediated immune response against tumors.[4][12][13]

These application notes provide a detailed protocol for an in vitro assay to screen and characterize inhibitors of ENPP1, such as Enpp-1-IN-16.

Signaling Pathway of ENPP1 in the Context of cGAMP-STING

The diagram below illustrates the role of ENPP1 in hydrolyzing extracellular cGAMP, which in turn attenuates the STING signaling pathway. Inhibition of ENPP1 leads to increased levels of cGAMP, promoting STING activation and a subsequent anti-tumor immune response.

Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition.

Application Notes

The primary application of this in vitro assay is to identify and characterize small molecule inhibitors of ENPP1. The protocol is designed for high-throughput screening (HTS) to discover novel inhibitors and for detailed characterization of lead compounds, such as determining their potency (e.g., IC50 values).

Several assay formats can be employed to measure ENPP1 activity:

-

Fluorescence-Based Assays: These assays use a fluorogenic substrate that is cleaved by ENPP1 to release a fluorescent molecule. The increase in fluorescence is directly proportional to enzyme activity.[14]

-

Luminescence-Based Assays: These can be designed to measure the depletion of a substrate like ATP. As ENPP1 hydrolyzes ATP, the remaining amount is quantified using a luciferase/luciferin system.

-

Transcreener® AMP²/GMP² Assay: This is a competitive fluorescence polarization (FP) or TR-FRET immunoassay that directly detects the AMP and GMP produced by ENPP1 from substrates like cGAMP or ATP.[11][15]

-

Colorimetric Assays: These methods detect the inorganic phosphate or pyrophosphate generated from ATP hydrolysis using reagents like malachite green.[16]

The protocol provided below is a general fluorescence-based method, which is commonly used due to its sensitivity and suitability for HTS.

Experimental Protocol: ENPP1 Fluorescent Inhibitor Screening Assay

This protocol is adapted from methodologies designed to screen for inhibitors of human ENPP1 using a fluorogenic substrate.[14]

Materials and Reagents

-

Recombinant Human ENPP1

-

ENPP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂)[10]

-

ENPP1 Fluorogenic Substrate (e.g., Tokyo Green™-mAMP)[14]

-

Test Compound (e.g., this compound) dissolved in DMSO

-

Known ENPP1 Inhibitor (Positive Control)

-

DMSO (Negative/Vehicle Control)

-

96-well or 384-well black microplates

-

Fluorescence Plate Reader (Excitation/Emission = 485/520 nm)[14]

Assay Workflow Diagram

Caption: General workflow for the ENPP1 inhibitor screening assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare ENPP1 Assay Buffer and store on ice.

-

Thaw the recombinant ENPP1 enzyme on ice and dilute to the desired working concentration (e.g., 100-200 pM) in cold Assay Buffer.[11]

-

Prepare the ENPP1 fluorogenic substrate at the desired working concentration in Assay Buffer.

-

Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor in DMSO, then dilute further into Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

-

Assay Plate Setup:

-

Add Assay Buffer to all wells.

-

Add the test compound dilutions, positive control, or DMSO (vehicle control) to the appropriate wells of the microplate.

-

To initiate the enzymatic reaction, add the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.

-

Alternatively, for pre-incubation: Add the enzyme to the wells containing the compounds and buffer, and pre-incubate for a set time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

If not done in the previous step, start the reaction by adding the fluorogenic substrate to all wells.

-

Mix the contents of the plate gently (e.g., on an orbital shaker).

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.[14]

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_vehicle)] x 100%

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Data Presentation

The results of the in vitro assay are typically summarized in tables for easy comparison and interpretation.

Table 1: Typical ENPP1 In Vitro Assay Parameters

| Parameter | Example Value | Reference |

| Enzyme | Recombinant Human ENPP1 | [14] |

| Enzyme Concentration | 100-200 pM | [11] |

| Substrate | cGAMP or ATP | [10][11] |

| Substrate Concentration | 5 µM | [10] |

| Assay Buffer pH | 7.4 | [10] |

| Incubation Time | 60 minutes | [11] |

| Incubation Temperature | Room Temperature | [10] |

| Detection Method | Fluorescence Polarization | [11] |

Table 2: Example IC50 Values for Known ENPP1 Inhibitors

This table provides a reference for the expected potency of ENPP1 inhibitors. The specific values can vary based on the assay conditions and substrate used.

| Compound | Substrate Used | IC50 (µM) | Reference |

| E-3 (NCI-14465) | 2',3'-cGAMP | 26.4 | [13] |

| E-17 | 2',3'-cGAMP | 15.0 | [13] |

| E-27 | 2',3'-cGAMP | 16.3 | [13] |

| E-54 | 2',3'-cGAMP | 13.6 | [13] |

| Thioacetamide Inhibitor | p-NPTMP | 0.005 | [10] |

| Thioacetamide Inhibitor | ATP | 5.0 | [10] |

Note: The potency of inhibitors can be highly dependent on the substrate used in the assay. For instance, the thioacetamide inhibitor shows a 1000-fold difference in potency when tested against an artificial substrate (p-NPTMP) versus the physiological substrate (ATP).[10] It is crucial to use a physiologically relevant substrate, such as cGAMP or ATP, for more meaningful results in a drug discovery context.

References

- 1. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ENPP1 gene modulators and how do they work? [synapse.patsnap.com]

- 6. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for ENPP1-IN-16 in a 4T1 Murine Mammary Cancer Model

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in the tumor microenvironment. By hydrolyzing extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway, ENPP1 dampens innate immune responses against cancer.[1][2][3] High expression of ENPP1 in breast cancer is associated with poor prognosis, increased metastasis, and resistance to immunotherapy.[4][5][6] The 4T1 murine mammary cancer model is a well-established, highly metastatic, and poorly immunogenic model that closely mimics triple-negative breast cancer (TNBC) in humans, making it an ideal platform for studying the therapeutic effects of ENPP1 inhibition.[7]

ENPP1-IN-16 is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, ENPP1-IN-16 is expected to increase the concentration of extracellular cGAMP, thereby activating the STING pathway, leading to enhanced anti-tumor immunity, reduced tumor growth, and decreased metastasis. These application notes provide a detailed protocol for the use of ENPP1-IN-16 in a 4T1 murine mammary cancer model based on published data for similar ENPP1 inhibitors.

Signaling Pathway

Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.

Data Presentation

Table 1: In Vivo Efficacy of ENPP1 Inhibitors on 4T1 Tumor Growth

| Treatment Group | Dosage | Administration Route | Dosing Schedule | Tumor Volume Reduction (%) | Reference |

| Vehicle Control | - | - | - | 0 | [7] |

| AVA-NP-695 | 1 mg/kg | PO | BID | 40 | [7] |

| AVA-NP-695 | 6 mg/kg | PO | BID | 53 | [7] |

| anti-PD1 | - | - | - | 28 | [7] |

| Olaparib | - | - | - | 33 | [7] |

| STF-1623 | Not specified in abstract | Not specified in abstract | Not specified in abstract | Delayed tumor growth | [8] |

Note: Data for AVA-NP-695 is provided as a reference for a potent and selective ENPP1 inhibitor in the 4T1 model. BID: twice daily; PO: oral administration.

Table 2: Effect of ENPP1 Knockout on Immune Cell Infiltration in 4T1 Tumors and Metastatic Lesions

| Cell Type | Site | Change in ENPP1 KO vs. WT | Fold Enrichment | Reference |

| CD45+ cells | Metastatic Lesions | Significant Infiltration | - | [9] |

| CD8+ T-cells | Metastatic Lesions | Significant Infiltration | ~3-5 fold | [9] |

| CD45+ cells | Dissociated Lungs | Significant Increase | - | [9] |

| CD4+ T-cells | Dissociated Lungs | Significant Increase | - | [9] |

| CD11b+Ly6G+ cells | Dissociated Lungs | Significant Increase | - | [9] |

Note: This data from ENPP1 knockout (KO) studies illustrates the expected immunological consequences of pharmacological inhibition with ENPP1-IN-16.

Experimental Protocols

4T1 Murine Mammary Cancer Model Protocol

This protocol describes the orthotopic implantation of 4T1 cells into the mammary fat pad of BALB/c mice.

Materials:

-

4T1 murine mammary carcinoma cells

-

Complete RPMI-1640 medium (with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6- to 8-week-old female BALB/c mice

-

Insulin syringes (28-30 gauge)

-

Anesthetic (e.g., isoflurane)

-

Calipers

Procedure:

-

Cell Culture: Culture 4T1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: On the day of injection, harvest sub-confluent 4T1 cells by trypsinization. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 2 x 10^6 cells/mL. Place the cell suspension on ice.

-

Animal Preparation: Anesthetize the mice using isoflurane. Clean the injection site (fourth inguinal mammary fat pad) with 70% ethanol.

-

Orthotopic Injection: Using an insulin syringe, inject 50 µL of the cell suspension (containing 1 x 10^5 cells) into the mammary fat pad.

-

Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable (typically 5-7 days post-injection), measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

Euthanasia: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or as per institutional animal care and use committee (IACUC) guidelines.

In Vivo Treatment with ENPP1-IN-16

This suggested protocol is based on published data for the ENPP1 inhibitor AVA-NP-695 in the 4T1 model.[7] Optimization of dose and schedule for ENPP1-IN-16 may be required.

Materials:

-

ENPP1-IN-16

-

Vehicle (e.g., as recommended by the manufacturer, or a standard vehicle like 0.5% methylcellulose with 0.2% Tween 80 in water)

-

Oral gavage needles

-

Mice bearing established 4T1 tumors (tumor volume ~100 mm³)

Procedure:

-

Preparation of Dosing Solution: Prepare a stock solution of ENPP1-IN-16 in the appropriate vehicle. On each treatment day, prepare fresh dosing solutions.

-

Animal Grouping: Randomize mice with established tumors into treatment and vehicle control groups (n=8-10 mice per group).

-

Administration:

-

Suggested Starting Dose: Based on the efficacy of AVA-NP-695, a starting dose of 1-10 mg/kg for ENPP1-IN-16 can be considered.

-

Administration Route: Oral gavage (PO) is a common route for small molecule inhibitors.

-

Dosing Schedule: Administer ENPP1-IN-16 or vehicle twice daily (BID).

-

-

Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, collect tumors, blood, and metastatic organs (e.g., lungs, liver) for further analysis (e.g., histology, flow cytometry, cytokine analysis).

Analysis of Immune Cell Infiltration by Flow Cytometry

This protocol outlines the general steps for analyzing immune cell populations in tumors.

Materials:

-

Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse)

-

GentleMACS Dissociator

-

70 µm cell strainers

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-mouse CD16/32)

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80)

-

Flow cytometer

Procedure:

-

Tumor Dissociation: Excise tumors and dissociate them into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator according to the manufacturer's instructions.

-

Cell Straining: Pass the cell suspension through a 70 µm cell strainer to remove debris.

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.

-

Cell Staining:

-

Wash the cells with FACS buffer.

-

Block Fc receptors with Fc block.

-

Incubate the cells with a cocktail of fluorescently conjugated antibodies against the desired immune cell markers.

-

-

Flow Cytometry: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to quantify the different immune cell populations within the tumor.

Experimental Workflow and Logical Relationships

Caption: A typical experimental workflow for evaluating ENPP1-IN-16 in the 4T1 model.

Caption: The logical relationship of expected outcomes following ENPP1 inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HER2Δ16 Engages ENPP1 to Promote an Immune-Cold Microenvironment in Breast Cancer | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]

Application Notes and Protocols: ENPP-1-IN-16 Dosage and Administration In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, hydrolyzing ATP to produce AMP and inorganic pyrophosphate (PPi). Notably, ENPP1 has emerged as a significant target in cancer immunotherapy due to its ability to hydrolyze the cyclic dinucleotide 2'3'-cGAMP, a crucial second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an anti-tumor immune response. Inhibition of ENPP1 can therefore enhance the innate immune response against tumors.

ENPP-1-IN-16 is a known inhibitor of ENPP1. These application notes provide an overview of its potential in vivo application, drawing upon available data for ENPP1 inhibitors and outlining detailed protocols for preclinical evaluation in mouse models of cancer.

Quantitative Data Summary

While specific in vivo dosage and administration data for this compound are not extensively available in the public domain, the following table summarizes representative data from preclinical studies of other potent, small-molecule ENPP1 inhibitors. This information can serve as a valuable starting point for designing in vivo studies with this compound.

| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Key Findings |

| LCB33 | Mouse | CT-26 colorectal syngeneic | 5 mg/kg | Oral | 39% tumor growth inhibition (TGI) as monotherapy; 72% TGI in combination with anti-PD-L1.[1] |

| STF-1623 | Mouse (BALB/c) | EMT6 breast cancer | Not specified | Subcutaneous | Showed favorable pharmacokinetic properties in the tumor despite rapid systemic clearance.[2] |

| Unnamed Inhibitor | Mouse | 4T1 triple-negative breast cancer | 80 mg/kg | Not specified | Combined with an anti-PD-1 antibody, achieved a 77.7% TGI and improved survival. |

| RBS2418 | Human (single patient) | Metastatic adrenal cancer | 100, 200, 400 mg BID | Oral | Well-tolerated in combination with pembrolizumab; achieved plasma concentrations sufficient for complete ENPP1 inhibition. |

Signaling Pathways

ENPP1 and the cGAS-STING Pathway

ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP. Inhibition of ENPP1 prevents cGAMP degradation, leading to STING activation and a subsequent anti-tumor immune response.

Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition.

Experimental Protocols

The following are detailed protocols for conducting in vivo studies to evaluate the efficacy of this compound in a subcutaneous mouse cancer model.

Experimental Workflow

Caption: In vivo efficacy study workflow.

Tumor Cell Culture and Implantation

Objective: To establish subcutaneous tumors in mice.

Materials:

-

Appropriate cancer cell line (e.g., CT-26, 4T1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take-rate)

-

Syringes (1 mL) with needles (25-27 gauge)

-

Immunocompetent mice (e.g., BALB/c for syngeneic models)

Protocol:

-

Culture tumor cells to 70-80% confluency.

-

Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

-

If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.

-

Anesthetize the mice according to approved institutional protocols.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.[3][4]

-

Monitor the mice for recovery from anesthesia.

In Vivo Dosing and Administration

Objective: To administer this compound to tumor-bearing mice.

Formulation (Example for Oral Gavage):

-

Based on available information for other small molecule inhibitors, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be considered. The final formulation should be optimized based on the physicochemical properties of this compound.

Administration (Oral Gavage):

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Prepare the dosing solution of this compound at the desired concentration.

-

Administer the designated dose (e.g., 5 mg/kg) to the treatment group via oral gavage using a proper-sized feeding needle.[5][6][7][8][9]

-

Administer an equal volume of the vehicle to the control group.

-

Repeat dosing as per the planned schedule (e.g., once daily).

Tumor Growth Monitoring and Endpoint

Objective: To assess the anti-tumor efficacy of this compound.

Protocol:

-

Measure tumor dimensions using digital calipers at regular intervals (e.g., every 2-3 days).[10][11][12][13][14]

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]

-

Monitor the body weight and overall health of the mice throughout the study.

-

Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.[3][11]

-

Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.

Disclaimer

This document is intended for research purposes only. The provided protocols are examples and should be adapted and optimized based on the specific experimental context, the physicochemical properties of this compound, and institutional guidelines. All animal experiments must be conducted in compliance with applicable laws and regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. biorxiv.org [biorxiv.org]

- 3. cccells.org [cccells.org]

- 4. Subcutaneous Injection of Tumor Cells [bio-protocol.org]

- 5. research.fsu.edu [research.fsu.edu]

- 6. ouv.vt.edu [ouv.vt.edu]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. instechlabs.com [instechlabs.com]

- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 10. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]

- 11. animalcare.jhu.edu [animalcare.jhu.edu]

- 12. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]

- 13. Tumor growth monitoring and survival time [bio-protocol.org]

- 14. Monitoring of Tumor Promotion and Progression in a Mouse Model of Inflammation-Induced Colon Cancer with Magnetic Resonance Colonography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enpp-1-IN-16 Powder

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations for the storage and handling of Enpp-1-IN-16 powder, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Recommended Storage Conditions

Proper storage of this compound is essential to prevent degradation and maintain its chemical stability. The following tables summarize the recommended storage conditions for the lyophilized powder and prepared stock solutions.

Table 1: Recommended Storage Conditions for this compound Powder

| Condition | Temperature | Duration | Notes |

| Long-term Storage | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |

| Short-term Storage | 4°C | Up to 2 years | Suitable for temporary storage; ensure the container is well-sealed. |

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Solvent | Temperature | Duration | Notes |

| DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for best results as the compound's solubility can be affected by moisture[1][2][3]. |

| DMSO | -20°C | Up to 1 month | Suitable for short-term storage of working solutions. Aliquot to minimize freeze-thaw cycles. |

ENPP1 Signaling Pathway

ENPP1 is a key enzyme that negatively regulates the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway. Cytosolic DNA, often present in cancer cells or during viral infection, activates cGAS to produce the second messenger cGAMP (cyclic GMP-AMP). cGAMP then binds to and activates STING, leading to a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor or anti-viral immune response. ENPP1 hydrolyzes extracellular cGAMP, thereby dampening this immune response. This compound, as an ENPP1 inhibitor, blocks this hydrolysis, leading to increased extracellular cGAMP levels and enhanced STING-mediated immunity.

Experimental Protocol: In Vitro ENPP1 Enzymatic Assay

This protocol describes a colorimetric method to determine the inhibitory activity of this compound on recombinant human ENPP1 enzyme. The assay is based on the hydrolysis of a synthetic substrate, p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP), by ENPP1, which releases p-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm[4].

Materials:

-

This compound

-

Recombinant human ENPP1 enzyme

-

p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl2, 1 mM CaCl2

-

Stop Solution: 0.1 M NaOH

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of desired inhibitor concentrations. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor dilutions).

-

-

Enzyme Preparation:

-

Dilute the recombinant human ENPP1 enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Substrate Preparation:

-

Prepare a stock solution of pNP-TMP in Assay Buffer. The final concentration in the assay will typically be at or near the Km value for ENPP1.

-

-

Assay Protocol:

-

Add 20 µL of the serially diluted this compound or vehicle control to the wells of a 96-well plate.

-

Add 20 µL of the diluted ENPP1 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the pNP-TMP substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (containing Assay Buffer and Stop Solution) from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of vehicle control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

Application Notes and Protocols: ENPP-1-IN-16 for Cancer Immunotherapy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME) and a promising target for cancer immunotherapy.[1][2][3][4] Overexpressed in a variety of solid tumors, including breast, lung, and ovarian cancers, ENPP1 contributes to an immunosuppressive TME through two primary mechanisms: the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, and the generation of immunosuppressive adenosine.[1][4][5][6]

ENPP-1-IN-16 is a representative potent and selective small molecule inhibitor of ENPP1. By blocking ENPP1 activity, this compound is designed to restore STING signaling and reduce adenosine-mediated immunosuppression, thereby "re-awakening" the innate immune system to fight cancer. These application notes provide detailed protocols for the preclinical evaluation of this compound and similar molecules in cancer immunotherapy research.

Signaling Pathways

ENPP1's Dual Role in Immune Suppression

Caption: ENPP1 signaling pathways in the tumor microenvironment.

Experimental Protocols

In Vitro ENPP1 Enzyme Activity Assay

This protocol is designed to determine the potency of this compound in inhibiting the enzymatic activity of recombinant human ENPP1. A common method is a colorimetric or fluorescence-based assay that measures the product of ENPP1-mediated hydrolysis of a synthetic substrate.

Materials:

-

Recombinant Human ENPP1 (e.g., R&D Systems, Cat# 6136-EN)

-

This compound

-

Substrate: p-Nitrophenyl thymidine 5'-monophosphate (p-NPTMP) or a fluorogenic substrate like TG-mAMP.

-

Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5 (for colorimetric assay) or as recommended by the kit manufacturer.

-

96-well clear or black microplate

-

Plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Enzyme Preparation: Dilute recombinant human ENPP1 in Assay Buffer to the working concentration (e.g., 1 ng/µL).

-

Assay Reaction:

-

Add 50 µL of the diluted this compound to the wells of the microplate.

-

Add 25 µL of diluted ENPP1 enzyme to each well.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the substrate (e.g., 10 mM p-NPTMP).

-

-

Measurement:

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition versus the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cell-Based ENPP1 Activity Assay

This assay measures the ability of this compound to inhibit ENPP1 activity on the surface of live cancer cells.

Materials:

-

Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231, PA-1, SK-OV-3)[13]

-

This compound

-

Cell culture medium and supplements

-

ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., Cayman Chemical, Item No. 702080) or similar, containing a cell-impermeable fluorogenic substrate.

-

96-well black, clear-bottom tissue culture plate

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed the ENPP1-expressing cancer cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well and culture overnight.

-

Compound Treatment: The next day, remove the culture medium and wash the cells with assay buffer provided in the kit. Add this compound at various concentrations to the wells and incubate for the desired time (e.g., 1 hour) at 37°C.

-

Substrate Addition: Add the fluorogenic ENPP1 substrate to each well according to the manufacturer's instructions.

-

Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of substrate conversion for each inhibitor concentration. Determine the EC50 value by plotting the percent inhibition against the log concentration of this compound.

In Vivo Syngeneic Mouse Tumor Model Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Syngeneic tumor cell line (e.g., CT26, MC38, 4T1)

-

This compound formulated for oral or intraperitoneal administration

-

Anti-mouse PD-1 antibody

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

-

Dosing:

-

Administer this compound orally or intraperitoneally at a predetermined dose and schedule (e.g., daily or twice daily).

-

Administer the anti-PD-1 antibody intraperitoneally at a specified dose and schedule (e.g., twice a week).

-

-

Endpoint Analysis:

-

Continue monitoring tumor volume and body weight throughout the study.

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors and spleens.

-

Tumors can be processed for flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, dendritic cells, myeloid-derived suppressor cells) or for immunohistochemistry.

-

Splenocytes can be re-stimulated ex vivo to assess anti-tumor immune responses (e.g., by ELISpot or intracellular cytokine staining).

-

Experimental Workflow

Caption: A typical experimental workflow for preclinical evaluation.

Data Presentation

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

| Compound | ENPP1 Enzymatic IC50 (nM) | Cellular EC50 (nM) | Reference |

| ISM5939 | 0.63 | 330 (MDA-MB-231) | [5][10] |

| OC-1 | < 10 (Ki) | - | [11] |

| STF-1623 | - | - | [14][15] |

| RBS2418 | 0.14 (Ki, cGAMP) | - | [16] |

Note: Data for this compound should be populated as it becomes available. Data for other inhibitors are provided for context.

Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors

| Compound | Tumor Model | Dosing Regimen | Monotherapy TGI (%) | Combination TGI (%) (with anti-PD-1/PD-L1) | Reference |

| ISM5939 | MC38 | 30 mg/kg, p.o. BID | 67 | >75 | [5][7] |

| OC-1 | CT26, MC38 | Not specified | 20-40 | ~75 | [11] |

| STF-1623 | Multiple syngeneic models | Not specified | Significant anti-tumor effect | Synergizes with anti-PD-1/PD-L1 | [14][15] |

| RBS2418 | Hepa1-6, GL261-luc | Not specified | Significant tumor growth reduction | - | [16] |

TGI: Tumor Growth Inhibition. Data for this compound should be populated from specific studies.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound as a cancer immunotherapy agent. By systematically evaluating its biochemical potency, cellular activity, and in vivo efficacy, researchers can elucidate its mechanism of action and therapeutic potential. The dual mechanism of ENPP1 inhibition, enhancing the cGAS-STING pathway and mitigating adenosine-mediated immunosuppression, positions this compound as a promising candidate for both monotherapy and combination strategies with immune checkpoint inhibitors, potentially expanding the benefit of immunotherapy to a broader patient population.

References

- 1. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]

- 3. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy [trial.medpath.com]

- 11. ascopubs.org [ascopubs.org]

- 12. caymanchem.com [caymanchem.com]

- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 14. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Formulation of Enpp-1-IN-16 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation and administration of Enpp-1-IN-16, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), for use in animal studies. The provided methodologies are based on established practices for similar small molecules and may require optimization for specific experimental needs.

Introduction to this compound

This compound is a small molecule inhibitor of ENPP1, an enzyme that plays a critical role in various physiological and pathological processes. ENPP1 is a key regulator of extracellular pyrophosphate (PPi) levels, thereby influencing bone mineralization.[1][2][3][4][5] Additionally, ENPP1 has been identified as a crucial negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway by hydrolyzing its ligand, cGAMP.[6][7][8][9][10] This positions ENPP1 as a therapeutic target in oncology and autoimmune diseases. Furthermore, ENPP1 can interact with the insulin receptor, thereby modulating insulin signaling.[2][11][12][13][14]

Due to its therapeutic potential, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. Proper formulation is critical for ensuring accurate dosing and bioavailability in animal models.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for developing an appropriate in vivo formulation.

| Property | Value | Reference |

| Molecular Weight | 428.52 g/mol | |

| In Vitro Solubility | 2 mg/mL in DMSO (requires ultrasonic assistance) | |

| Appearance | Solid powder (assumed) |

Table 1: Physicochemical Properties of this compound.

Signaling Pathways Involving ENPP1

To understand the mechanism of action of this compound, it is essential to be familiar with the key signaling pathways regulated by ENPP1.

Caption: ENPP1 in the cGAS-STING Pathway. This diagram illustrates how ENPP1 hydrolyzes extracellular cGAMP, thereby acting as an innate immune checkpoint. This compound inhibits this activity.

Caption: Role of ENPP1 in Bone Mineralization. This diagram shows ENPP1's role in producing pyrophosphate (PPi), a key inhibitor of bone mineralization.

Caption: ENPP1 and Insulin Signaling. This diagram illustrates how ENPP1 can inhibit insulin signaling by interacting with the insulin receptor.

Recommended In Vivo Formulations

Given that this compound is soluble in DMSO but likely has poor aqueous solubility, the following formulations are recommended for animal studies. It is crucial to perform a small-scale pilot study to assess the tolerability and stability of the chosen formulation.

Oral Gavage (PO) Formulation